molecular formula C19H22Cl2N2O2 B6499417 2-(2,4-dichlorophenoxy)-N-{3-[4-(dimethylamino)phenyl]propyl}acetamide CAS No. 953383-72-7

2-(2,4-dichlorophenoxy)-N-{3-[4-(dimethylamino)phenyl]propyl}acetamide

Cat. No.: B6499417
CAS No.: 953383-72-7
M. Wt: 381.3 g/mol
InChI Key: ISWCWVARZFYOTH-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-{3-[4-(dimethylamino)phenyl]propyl}acetamide, also known as 2,4-DCP-N-DMPPA, is an organophosphorus compound used in a variety of scientific applications. It is a synthetic derivative of the insecticide parathion, and has been widely studied for its properties as an insecticide, fungicide, and herbicide. It has also been studied for its potential use as a therapeutic agent for various diseases, including cancer and Alzheimer’s.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-{3-[4-(dimethylamino)phenyl]propyl}acetamidePPA has been studied for its potential as an insecticide, fungicide, and herbicide. It has also been studied for its potential use as a therapeutic agent for various diseases, including cancer and Alzheimer’s. In addition, it has been studied for its potential use as an antioxidant and for its ability to inhibit the growth of certain types of bacteria.

Mechanism of Action

2-(2,4-dichlorophenoxy)-N-{3-[4-(dimethylamino)phenyl]propyl}acetamidePPA acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for breaking down the neurotransmitter acetylcholine, which is important for the normal functioning of the nervous system. By inhibiting AChE, 2-(2,4-dichlorophenoxy)-N-{3-[4-(dimethylamino)phenyl]propyl}acetamidePPA can interfere with the normal functioning of the nervous system, leading to various effects, including paralysis and death.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-{3-[4-(dimethylamino)phenyl]propyl}acetamidePPA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain types of bacteria, as well as to inhibit the growth of certain types of fungi. It has also been found to have an effect on the nervous system, leading to paralysis and death. In addition, it has been found to have an effect on the cardiovascular system, leading to increased heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenoxy)-N-{3-[4-(dimethylamino)phenyl]propyl}acetamidePPA has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, it is relatively stable, making it suitable for long-term storage. However, it is also highly toxic, making it dangerous to use and handle in laboratory experiments.

Future Directions

There are a number of potential future directions for the use of 2-(2,4-dichlorophenoxy)-N-{3-[4-(dimethylamino)phenyl]propyl}acetamidePPA. One potential direction is the development of new therapeutic agents for various diseases, including cancer and Alzheimer’s. Additionally, further research into its potential use as an insecticide, fungicide, and herbicide could lead to more effective and efficient pest control methods. Additionally, further research into its biochemical and physiological effects could lead to new and improved treatments for a variety of diseases. Finally, research into its mechanism of action could lead to the development of new and improved insecticides, fungicides, and herbicides.

Synthesis Methods

2-(2,4-dichlorophenoxy)-N-{3-[4-(dimethylamino)phenyl]propyl}acetamidePPA is synthesized by a process known as acetylation. This involves the reaction of a compound called 2,4-dichlorophenoxyacetic acid (2,4-D) with an amine such as dimethylaminophenylpropylacetamide (DMPPA). The reaction is carried out in the presence of an acid catalyst such as sulfuric acid. The resulting compound is then isolated and purified.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[3-[4-(dimethylamino)phenyl]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O2/c1-23(2)16-8-5-14(6-9-16)4-3-11-22-19(24)13-25-18-10-7-15(20)12-17(18)21/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWCWVARZFYOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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